BENZYLAMINE, N-METHYL-p-NITRO-N-NITROSO-
Description
Contextualization within the Broader Class of N-Nitroso Compounds and Nitrosamines
N-Methyl-p-nitro-N-nitrosobenzylamine belongs to the large class of organic chemicals known as N-nitroso compounds. aquigenbio.com The defining feature of these compounds is the N-N=O functional group, where a nitroso group (-N=O) is attached to a nitrogen atom. aquigenbio.comnih.gov N-nitroso compounds, and specifically the nitrosamine (B1359907) subclass (characterized by the R1R2N-N=O structure), are formed from the reaction of secondary or tertiary amines with nitrosating agents, such as nitrites or nitric oxide, often under acidic conditions. aquigenbio.comwikipedia.org
This class of compounds is ubiquitous, found in various products including cured meats, cheese, beer, and tobacco smoke. delaware.gov While they have applications in research and organic synthesis as intermediates, oxidizing agents, and nitrene sources, they are most widely known for the carcinogenic properties exhibited by many members of the class. aquigenbio.comresearchgate.net The biological activity of nitrosamines is linked to their metabolic activation into reactive species. The study of specific nitrosamines like N-Methyl-p-nitro-N-nitrosobenzylamine contributes to the broader understanding of the chemistry, reactivity, and potential biological impact of this significant class of chemicals.
Significance of Benzylamine (B48309) Derivatives in Synthetic Organic Chemistry
The core structure of the compound is derived from benzylamine. Benzylamine and its derivatives are valuable building blocks in synthetic organic chemistry. wikipedia.orgchemicalbook.com They serve as crucial intermediates in the production of a wide array of more complex molecules, including pharmaceuticals and crop protection agents. chemicalbook.com
One key utility of benzylamine in synthesis is as a "masked" form of ammonia (B1221849). The benzyl (B1604629) group can be attached to a nitrogen atom to facilitate certain reactions and is subsequently removable through a process called hydrogenolysis, which regenerates a primary or secondary amine. wikipedia.org Furthermore, benzylamine derivatives are precursors to biologically active compounds such as benzylureas and are used in classic organic reactions like the Pomeranz–Fritsch reaction for synthesizing isoquinolines. wikipedia.orgnih.gov The versatility and accessibility of the benzylamine scaffold make any of its substituted derivatives, including N-Methyl-p-nitro-N-nitrosobenzylamine, a point of interest for developing new synthetic methodologies.
Structural Specificity of N-Methyl and p-Nitro Substituents in N-Nitrosobenzylamines
The specific properties and reactivity of N-Methyl-p-nitro-N-nitrosobenzylamine are heavily influenced by the electronic and steric effects of its N-methyl and p-nitro substituents.
The N-methyl group is a small alkyl group attached directly to the nitrogen of the amine. Its presence differentiates the compound from a primary benzylamine derivative. This substitution influences the compound's basicity and steric environment around the nitrogen atom, which in turn affects its reactivity in processes like alkylation and nitrosation.
The p-nitro group (-NO2) is a powerful electron-withdrawing group located at the para position of the benzene (B151609) ring. This group significantly modulates the electronic properties of the entire molecule. Its strong electron-withdrawing nature, acting through both inductive and resonance effects, deactivates the aromatic ring towards electrophilic substitution. It also influences the reactivity of the benzylic position and the N-nitroso group. For instance, research on the photolysis of a related compound, N-nitroso-N-methylaniline, shows that a p-nitro derivative undergoes photochemical reactions to produce ring-nitrated products, indicating that the nitro group can direct and participate in the molecule's reactivity pathways under specific conditions like UV irradiation. nih.gov
The combination of these substituents on the N-nitrosobenzylamine framework creates a molecule with a distinct chemical character, making it a specific substrate for studying the interplay of functional groups in complex organic reactions.
Interactive Data Table: Compound Properties
This table summarizes key identifiers for the subject compound.
| Property | Value |
| Compound Name | BENZYLAMINE, N-METHYL-p-NITRO-N-NITROSO- |
| Molecular Formula | C8H9N3O3 |
| Molecular Weight | 195.18 g/mol |
| CAS Number | 84174-24-3 |
| PubChem CID | 55206 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
84174-24-3 |
|---|---|
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.18 g/mol |
IUPAC Name |
N-methyl-N-[(4-nitrophenyl)methyl]nitrous amide |
InChI |
InChI=1S/C8H9N3O3/c1-10(9-12)6-7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3 |
InChI Key |
ILORRQUFQKFPBB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)[N+](=O)[O-])N=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N Methyl P Nitro N Nitrosobenzylamine
Transformations of the N-Nitroso Moiety
The N-nitroso group (-N-N=O) is the key functional group dictating the characteristic reactions of N-nitrosamines. Its chemistry involves reactions that target the nitrogen-nitrogen and nitrogen-oxygen bonds, as well as interactions at the electrophilic nitroso nitrogen atom.
The reduction of the N-nitroso group in N-nitrosamines can lead to the formation of corresponding hydrazine (B178648) derivatives. While specific studies on N-Methyl-p-nitro-N-nitrosobenzylamine are not extensively documented, the reduction of N-nitrosamines is a well-established transformation. Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly employed for this purpose. The general pathway involves the reduction of the nitroso group to an amino group, resulting in a substituted hydrazine.
For N-Methyl-p-nitro-N-nitrosobenzylamine, this transformation would yield N-methyl-N-(p-nitrobenzyl)hydrazine. The reaction mechanism is believed to proceed through the addition of a hydride or its equivalent to the electrophilic nitroso nitrogen, followed by subsequent steps of protonation and dehydration to form the hydrazine.
It is important to note that the p-nitro group on the benzene (B151609) ring is also susceptible to reduction. Therefore, selective reduction of the N-nitroso group without affecting the nitro group would require careful selection of the reducing agent and reaction conditions. For instance, milder reducing agents might favor the reduction of the nitrosamine (B1359907) over the nitro group. Conversely, stronger reducing agents like hydrazine hydrate (B1144303) in the presence of a catalyst such as magnesium powder are effective in reducing aromatic nitro compounds to amines, which suggests that under such conditions, both the nitroso and the nitro functionalities could be reduced. baranlab.org
| Reducing Agent | Potential Product | Selectivity |
|---|---|---|
| Mild Reducing Agents (e.g., NaBH4 under specific conditions) | N-methyl-N-(p-nitrobenzyl)hydrazine | Selective for N-nitroso group |
| Strong Reducing Agents (e.g., LiAlH4, Catalytic Hydrogenation) | N-methyl-N-(p-aminobenzyl)hydrazine | Reduction of both N-nitroso and p-nitro groups |
The oxidation of N-nitrosamines provides a synthetic route to N-nitramines (R1R2N-NO2). This transformation typically involves the use of strong oxidizing agents, such as peroxy acids (e.g., peroxytrifluoroacetic acid). The reaction proceeds by the oxidation of the nitroso nitrogen atom.
In the case of N-Methyl-p-nitro-N-nitrosobenzylamine, oxidation would lead to the formation of N-methyl-p-nitrobenzylnitramine. Studies on other secondary amines have shown that their reaction with reactive nitrogen species like peroxynitrite can yield both N-nitrosamines and N-nitramines, suggesting a common pathway involving amino radicals that can react with nitric oxide or nitrogen dioxide to form the respective products. sigmaaldrich.com The formation of nitramines over nitrosamines can be influenced by factors such as pH and the presence of other reagents. sigmaaldrich.com
N-nitrosamines are known to be photolabile and can undergo decomposition upon exposure to ultraviolet (UV) light. The photolysis of N-nitrosamines is a complex process that can involve the generation of various reactive free radical species.
The primary photochemical process for many N-nitrosamines upon UV irradiation is the homolytic cleavage of the relatively weak nitrogen-nitrogen (N-N) bond. The energy from the UV light excites the N-nitrosamine molecule, leading to the scission of the N-N bond to generate an amino radical and a nitric oxide radical.
For N-Methyl-p-nitro-N-nitrosobenzylamine, this would result in the formation of the N-methyl-p-nitrobenzylaminyl radical and a nitric oxide radical (•NO). The stability of the resulting aminyl radical can influence the efficiency of the photolytic process.
Following the initial homolytic scission, the generated N-methyl-p-nitrobenzylaminyl radical and nitric oxide radical can undergo a variety of secondary reactions. The aminyl radical can participate in hydrogen abstraction reactions, dimerization, or further fragmentation. The nitric oxide radical can react with other radicals or molecules in the medium.
In the presence of oxygen, the photolytic pathway can be altered. For instance, studies on the photolysis of N-nitrosodimethylamine (NDMA) have shown that dissolved oxygen can increase the quantum yield of photolysis and lead to the formation of different products, including methylamine (B109427) and nitrate, through a proposed photooxidation mechanism. nih.gov This suggests that the photolysis of N-Methyl-p-nitro-N-nitrosobenzylamine in an aerobic environment could also lead to oxidative degradation pathways. The presence of the nitro group on the benzene ring might also influence the photolytic behavior, potentially through intramolecular energy transfer or by affecting the stability of the generated radical intermediates. researchgate.net
| Parent Molecule | Primary Photolytic Step | Generated Radicals |
|---|---|---|
| N-Methyl-p-nitro-N-nitrosobenzylamine | Homolytic N-N bond scission | N-methyl-p-nitrobenzylaminyl radical and Nitric oxide radical (•NO) |
The nitrogen atom of the nitroso group in N-nitrosamines is electrophilic and can be attacked by nucleophiles. This reactivity is central to the process of transnitrosation, where the nitroso group is transferred from the nitrosamine to another amine or nucleophile.
Studies on compounds like N-methyl-N-nitroso-p-toluenesulfonamide (MNTS) have demonstrated the transfer of the nitroso group to various nitrogen and sulfur nucleophiles. rsc.orgscilit.com The rate of this reaction is dependent on the nucleophilicity of the attacking species. It is expected that N-Methyl-p-nitro-N-nitrosobenzylamine would exhibit similar behavior, reacting with strong nucleophiles at the nitroso nitrogen. The p-nitro group, being an electron-withdrawing group, would likely enhance the electrophilicity of the nitroso nitrogen, potentially increasing its reactivity towards nucleophiles compared to unsubstituted N-nitrosobenzylamines.
Conversely, while the nitroso nitrogen is primarily electrophilic, the oxygen atom of the nitroso group possesses lone pairs of electrons and can act as a nucleophilic center, particularly in reactions with strong electrophiles or under acidic conditions where it can be protonated. This protonation can activate the molecule for further reactions, such as rearrangement or decomposition.
Nitroso Group Transfer Reactions
N-nitroso compounds, including N-Methyl-p-nitro-N-nitrosobenzylamine, can act as agents for nitroso group (–NO) transfer, a process also known as transnitrosation. This reaction involves the transfer of a nitrosonium ion (NO⁺) equivalent from the nitrosamine to a nucleophilic acceptor, such as a primary or secondary amine. The facility of this transfer is highly dependent on the electronic properties of the N-nitroso compound.
Studies on related compounds, such as substituted N-methyl-N-nitrosobenzenesulfonamides, have shown that the rate of nitroso group transfer to amines increases significantly with the presence of electron-withdrawing groups on the aromatic ring. This observation suggests that the p-nitro substituent in N-Methyl-p-nitro-N-nitrosobenzylamine plays a crucial role in enhancing its capacity as a nitrosating agent compared to unsubstituted or electron-donating group-substituted analogues. The reaction is believed to proceed through a nucleophilic attack of the acceptor amine on the electrophilic nitrogen atom of the nitroso group. In acidic conditions, protolytic denitrosation can be accelerated by the presence of nucleophiles. nih.gov
Influence of the p-Nitro Substituent on Molecular Reactivity
The p-nitro group is a powerful electron-withdrawing group that profoundly influences the reactivity of the entire N-Methyl-p-nitro-N-nitrosobenzylamine molecule through a combination of inductive and resonance effects.
The nitro group deactivates the benzene ring towards electrophilic aromatic substitution by withdrawing electron density. This electron-withdrawing effect is transmitted through the benzylic methylene (B1212753) (–CH₂–) group to the amine nitrogen. Consequently, the lone pair of electrons on the amine nitrogen is less available, reducing the basicity of the parent amine (N-methyl-p-nitrobenzylamine) compared to unsubstituted N-methylbenzylamine. This reduced nucleophilicity also affects the rate of reactions involving the amine nitrogen itself. Furthermore, the protons on the α-carbon (the benzylic position) of nitrosamines are more acidic than those of the corresponding secondary amines, a property that allows them to be lithiated. nih.gov The presence of the p-nitro group would be expected to further increase this acidity.
The primary impact of the p-nitro substituent on the N-nitroso group is the enhancement of its electrophilic character. By withdrawing electron density from the N-methylamino group, the p-nitro group makes the adjacent nitroso nitrogen more electron-deficient and thus more susceptible to nucleophilic attack. This electronic effect is central to the increased efficacy of the molecule in nitroso group transfer reactions. acs.org Research on N-methyl-N-nitrosobenzenesulfonamides demonstrated that electron-withdrawing substituents on the aromatic ring accelerate the rate of transnitrosation without altering the intrinsic barriers of the reaction, indicating a direct influence on the electrophilicity of the nitroso moiety. acs.org
Intramolecular Cyclization and Rearrangement Processes
While specific studies on the intramolecular cyclization of N-Methyl-p-nitro-N-nitrosobenzylamine are not extensively documented, related N-nitroso compounds are known to undergo various rearrangements. One of the most well-known reactions for aryl nitrosamines is the Fischer-Hepp rearrangement, which occurs under acidic conditions and typically involves the migration of the nitroso group to the para-position of the aromatic ring. nih.gov Although N-Methyl-p-nitro-N-nitrosobenzylamine is a benzylamine (B48309) derivative (Ar-CH₂-N(NO)R) rather than an arylamine (Ar-N(NO)R), the possibility of acid-catalyzed rearrangements cannot be entirely dismissed, though the mechanism would differ.
Photochemical conditions can also induce rearrangements and reactions in N-nitroso compounds. The photolysis of N-nitrosodialkylamines in the presence of acid leads to the cleavage of the N-N bond. cdnsciencepub.comresearchgate.net For N-nitrosamides, photolysis also results in the fission of the nitrogen-nitrogen bond, in contrast to their thermal decomposition which cleaves the nitrogen-carbonyl bond. researchgate.netcdnsciencepub.com Such photochemical reactivity could potentially lead to intramolecular processes or rearrangements in N-Methyl-p-nitro-N-nitrosobenzylamine.
Ene Reactions of Nitroso Compounds and Polarized Diradical Intermediates
Nitroso compounds are effective enophiles in the ene reaction, a pericyclic reaction involving an alkene with an allylic hydrogen. Theoretical and experimental studies on the ene reactions of nitroso compounds, including reactants structurally similar to the nitrosoaromatic portion of the target molecule like p-NO₂C₆H₄NO (p-nitrosonitrobenzene), have provided detailed mechanistic insights. cdnsciencepub.com
These reactions are now understood to proceed not through a concerted mechanism, but via a stepwise pathway involving the formation of a polarized diradical intermediate. nih.govcdnsciencepub.com The reaction is initiated by the formation of a C-N bond between the nitroso nitrogen and one of the alkene carbons, generating an intermediate that has both radical and zwitterionic character. This polarized diradical is stabilized by polar solvents. cdnsciencepub.com A key feature of this intermediate is a high rotational barrier around the newly formed C-N bond, which is often higher than the barrier to the subsequent hydrogen abstraction step that forms the final ene product. nih.gov
| Proposed Mechanism | Key Intermediate | Description | Supporting Evidence |
|---|---|---|---|
| Stepwise (Favored) | Polarized Diradical (PD) | Initial C-N bond formation leads to a diradical intermediate with charge separation. This is followed by intramolecular hydrogen abstraction. | B3LYP, CASPT2, and UCCSD(T) calculations; consistency with kinetic isotope effects and regioselectivity. cdnsciencepub.comcdnsciencepub.com |
| Stepwise (Alternative Path) | Aziridine N-oxide (ANO) | The polarized diradical can cyclize to form a three-membered ring intermediate. However, this ANO cannot lead directly to the ene product. cdnsciencepub.com | Theoretical studies show the ANO is a potential intermediate but not on the direct path to the ene adduct. nih.govcdnsciencepub.com |
| Concerted Pericyclic | None (Cyclic Transition State) | The C-N bond formation, H-abstraction, and π-bond shift occur simultaneously through a six-membered transition state. | Largely ruled out by modern computational studies in favor of the stepwise mechanism. nih.gov |
Reactions with Organometallic Reagents (e.g., Organolithium and Grignard Reagents)
The electrophilic nitrogen of the N-nitroso group is susceptible to attack by strong carbon nucleophiles such as organolithium and Grignard reagents. nih.gov This reaction provides a pathway for the formation of substituted hydrazines.
The general mechanism involves the nucleophilic addition of the organometallic reagent (R'M) to the nitroso nitrogen of the N-nitrosamine (R₂N-NO). This addition forms an unstable intermediate oxyhydrazine salt. nih.gov The fate of this intermediate depends on the specific reagents and reaction conditions. It can undergo elimination to yield either a hydrazone or an azomethine imine. nih.gov The azomethine imine can be susceptible to a second nucleophilic attack, leading to α-substituted hydrazine products after aqueous workup, a common outcome when using Grignard reagents. nih.gov
| Reagent Type | Initial Intermediate | Potential Final Products (after workup) | Reference |
|---|---|---|---|
| Organolithium (RLi) | Oxyhydrazine Lithium Salt | Hydrazones, α-Substituted Hydrazines | nih.gov |
| Grignard (RMgX) | Oxyhydrazine Magnesium Salt | α-Substituted Hydrazines, Hydrazones | nih.gov |
For N-Methyl-p-nitro-N-nitrosobenzylamine, reaction with an organolithium reagent like methyllithium (B1224462) would be expected to attack the nitroso nitrogen. The subsequent reaction pathway would lead to the formation of substituted hydrazine derivatives. The presence of the p-nitro group might also allow for competing nucleophilic attack on the aromatic ring under certain conditions, although the nitroso group is generally the more reactive electrophilic site for these strong nucleophiles.
Chemical Degradation Pathways and Kinetic Studies
Factors Governing the Decomposition of N-Nitroso Compounds
The decomposition of N-nitroso compounds is influenced by several environmental factors, most notably pH and light. These factors can trigger different degradation mechanisms, leading to a variety of transformation products.
The stability of N-nitroso compounds is highly dependent on the pH of the surrounding medium. nih.gov Both acidic and alkaline conditions can promote their degradation, although the specific mechanisms and products may differ.
In acidic solutions, many N-nitrosamines undergo denitrosation, a process that involves the cleavage of the N-NO bond. nih.govacs.org This reaction is often accelerated by the presence of nucleophiles. freethinktech.com For instance, the degradation of nitrosocimetidine is rapid in strongly acidic solutions and proceeds entirely through denitrosation. nih.gov Similarly, N-nitroso-hydrochlorothiazide (NO-HCT) degrades, with one of the key degradation products being hydrochlorothiazide (B1673439) (HCT) at pH values between 1 and 5. uni-lj.siacs.org The rate of denitrosation can be influenced by the solvent, with the rate for N-methyl-N-nitrosoaniline decreasing as water is added to an ethanolic solution. rsc.org
Under neutral to slightly alkaline conditions, other degradation pathways can become more prominent. For example, NO-HCT degrades rapidly at pH values between 6 and 8. uni-lj.siacs.org Nitrosocimetidine is relatively stable at neutral pH, but the presence of thiol compounds can significantly shorten its half-life and enhance denitrosation. nih.gov In alkaline solutions, nitrosocimetidine degradation leads to various products other than those from denitrosation. nih.gov
The table below summarizes the effect of pH on the degradation of select N-nitroso compounds.
| Compound | pH Condition | Observed Effect | Reference(s) |
| Nitrosocimetidine | Strongly Acidic | Rapid degradation via denitrosation | nih.gov |
| Nitrosocimetidine | Neutral | Relatively stable; degradation enhanced by thiols | nih.gov |
| Nitrosocimetidine | Alkaline | Rapid degradation, but not primarily via denitrosation | nih.gov |
| N-nitroso-hydrochlorothiazide | 1-5 | Slower degradation, forming HCT | uni-lj.siacs.org |
| N-nitroso-hydrochlorothiazide | 6-8 | Rapid degradation | uni-lj.siacs.org |
| N-methyl-N-nitrosoaniline | Acidic (ethanolic) | Reversible denitrosation | rsc.org |
Exposure to ultraviolet (UV) light is another significant factor in the degradation of N-nitrosamines. mtu.edu UV photolysis can induce the cleavage of the N-N bond, leading to the formation of various reactive species. nih.gov
For N-nitrosodimethylamine (NDMA), UV photolysis can proceed through several pathways, including the homolytic cleavage of the N-N bond to form an aminium radical and nitric oxide, or heterolytic photocleavage to form dimethylamine (B145610) and nitrous acid. nih.gov The efficiency of photolytic degradation can be high; for instance, a solution of N-nitrosodimethylamine in hydrochloric acid can be efficiently and irreversibly degraded to its parent amine, nitrogen, and nitrous oxide upon irradiation. nih.gov
The presence of other substances can modify the photochemical degradation process. For example, protonated guanidine (B92328) can catalyze the photohydrolysis of nitrosamines. nih.gov Advanced oxidation processes that use UV light in combination with agents like hydrogen peroxide (UV/H2O2) can also effectively degrade nitrosamines by generating highly reactive hydroxyl radicals. pacewater.com
The table below outlines key findings from photochemical degradation studies of N-nitrosamines.
| Compound | Light Source/Conditions | Key Findings | Reference(s) |
| N-nitrosodimethylamine (NDMA) | UV Photolysis | Degradation pathways include N-N bond cleavage | nih.gov |
| N-nitrosodimethylamine (NDMA) | UV/H2O2 | Degradation by hydroxyl radicals | pacewater.com |
| General Nitrosamines | UV light in acidic solution with HNO2 scavenger | Efficient and irreversible degradation to parent amines, N2, and N2O | nih.gov |
Chemical Products of Degradation from N-Nitrosamines (excluding biological activity)
The degradation of N-nitrosamines results in a variety of chemical products, the nature of which depends on the specific nitrosamine (B1359907) and the degradation conditions.
Under UV photolysis, NDMA has been shown to degrade into smaller molecules such as methylamine (B109427), dimethylamine, formaldehyde, and formic acid, as well as inorganic ions like nitrite (B80452) and nitrate. nih.gov Photolytic degradation in acidic conditions can yield the parent amine, N2, and N2O. nih.gov
The degradation of more complex N-nitrosamines also yields a range of products. For example, the degradation of N-nitroso-hydrochlorothiazide at pH 6-8 produces formaldehyde, a thiatriazine, and an aminobenzenesulfonic acid derivative. uni-lj.si The hydrolytic decomposition of N-nitrosotolazoline mainly results in N-(2-hydroxyethyl)phenylacetamide. nih.gov In some cases, degradation can lead back to the parent amine and a nitrite ion, as observed in the bacterial degradation of some nitrosamines. semanticscholar.org
The following table lists some of the identified degradation products of various N-nitrosamines.
| N-Nitrosamine | Degradation Condition | Degradation Products | Reference(s) |
| N-nitrosodimethylamine (NDMA) | UV Photolysis | Methylamine, dimethylamine, formaldehyde, formic acid, nitrite, nitrate | nih.gov |
| N-nitrosodimethylamine (NDMA) | Photolysis in acid | Dimethylamine, N2, N2O | nih.gov |
| N-nitroso-hydrochlorothiazide | pH 6-8 | Formaldehyde, thiatriazine, aminobenzenesulfonic acid derivative | uni-lj.si |
| N-nitrosotolazoline | Hydrolytic decomposition | N-(2-hydroxyethyl)phenylacetamide | nih.gov |
| Diphenylnitrosamine and Dimethylnitrosamine | Bacterial degradation | Parent amine, nitrite ion | semanticscholar.org |
Mechanistic Elucidation of Denitrosation Processes
Denitrosation, the removal of the nitroso group, is a key degradation pathway for many N-nitrosamines, particularly under acidic conditions. The mechanism typically involves the protonation of the nitrosamine. nih.gov
For many nitrosamines, the proposed mechanism for acid-catalyzed denitrosation involves the initial protonation of the amine nitrogen. nih.govacs.org This is followed by the attack of a nucleophile, which facilitates the cleavage of the N-N bond and the release of a nitrosating species. nih.gov In ethanolic hydrogen chloride, the denitrosation of N-methyl-N-nitrosoaniline and N-nitrosodiphenylamine is a reversible process where the rate-determining step is a proton transfer to the nitrosamine. rsc.org
In the case of N-nitrosotolazoline, the decomposition in acidic buffer is proposed to involve the rapid reversible protonation of the imino nitrogen, followed by the slow, general base-catalyzed addition of water to form a tetrahedral intermediate. This intermediate, which is also an α-hydroxynitrosamine, rapidly decomposes to a diazonium ion from which the final products are derived. nih.gov
The presence of certain agents can also induce denitrosation. For example, N-acetylcysteine can increase the rate of decomposition of N-nitrosotolazoline at neutral pH, leading to both denitrosation and the formation of electrophiles. nih.gov
| Compound(s) | Condition | Proposed Mechanism | Reference(s) |
| General N-Nitrosamines | Acidic | Protonation of the amine nitrogen followed by nucleophilic attack | nih.govacs.org |
| N-methyl-N-nitrosoaniline, N-nitrosodiphenylamine | Ethanolic HCl | Rate-determining proton transfer to the nitrosamine | rsc.org |
| N-nitrosotolazoline | Acidic Buffer | Reversible protonation, followed by water addition to form a tetrahedral intermediate that decomposes to a diazonium ion | nih.gov |
| N-nitrosotolazoline | Neutral pH with N-acetylcysteine | Induced decomposition leading to denitrosation and electrophile formation | nih.gov |
Theoretical and Computational Chemistry Studies of N Methyl P Nitro N Nitrosobenzylamine
Quantum Chemical Investigations of Electronic Structure and Conformation
Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule. For N-Methyl-p-nitro-N-nitrosobenzylamine, these studies are crucial for understanding its stability, reactivity, and spectroscopic characteristics.
Conformational Analysis (e.g., syn/anti isomers) and Stereodynamics
The stereodynamics of N-nitrosamines are largely dictated by the rotational barrier around the N-N bond, which exhibits significant double bond character due to the delocalization of the nitrogen lone pair electrons into the N=O π-system. This restricted rotation gives rise to two stable planar conformers: syn and anti isomers. In these isomers, the substituents on the amine nitrogen are oriented either on the same side (syn) or opposite sides (anti) of the N=O bond.
Computational studies on analogous N-nitrosamines have shown that the energy barrier to this rotation is substantial, typically in the range of 20-25 kcal/mol, making these isomers distinct species at room temperature. For N-Methyl-p-nitro-N-nitrosobenzylamine, the syn and anti conformations would refer to the relative orientation of the p-nitrobenzyl group and the methyl group with respect to the oxygen atom of the nitroso group. The relative stability of these isomers is influenced by steric and electronic factors. The bulky p-nitrobenzyl group would likely favor the less sterically hindered conformation. DFT calculations on related N-nitrosamines have been employed to determine the rotational barriers and the relative energies of the conformers. researchgate.netnih.gov
| Compound | Method | Rotational Barrier (kcal/mol) | Reference |
|---|---|---|---|
| N-Nitrosodimethylamine | DFT | ~23 | nih.gov |
| Amine-substituted [s]-triazines | NMR/DFT | 15.1 - 17.7 | nih.gov |
Calculations of Bond Dissociation Energies (BDEs) for the N-NO Bond
The N-NO bond is a critical linkage in N-nitrosamines, and its bond dissociation energy (BDE) is a key parameter in understanding their thermal stability and reactivity, particularly in processes involving the release of nitric oxide (NO). Computational methods, especially density functional theory (DFT), have been proven to be reliable for calculating BDEs. nih.gov The BDE of the N-NO bond in N-Methyl-p-nitro-N-nitrosobenzylamine would be influenced by the electronic nature of the substituents on the nitrogen atom. The presence of the electron-withdrawing p-nitrobenzyl group could potentially affect the strength of this bond.
| Compound Class | Method | Typical BDE Range (kcal/mol) | Reference |
|---|---|---|---|
| N,N,O-trisubstituted hydroxylamines | DFT/Composite Methods | 55-65 | nih.govnsf.gov |
| Aromatic Systems (ArX-H) | DFT (M06-2X) | Highly accurate compared to experimental | nih.gov |
Analysis of Frontier Molecular Orbitals and Electron Density Distribution
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For N-Methyl-p-nitro-N-nitrosobenzylamine, the p-nitro group, being a strong electron-withdrawing group, is expected to significantly lower the energies of both the HOMO and LUMO compared to the unsubstituted benzylamine (B48309) counterpart. researchgate.net
The HOMO is likely to be localized on the N-nitrosamine moiety, specifically the lone pair of the amine nitrogen and the π-system of the N-N-O group. The LUMO, on the other hand, is expected to be predominantly located on the p-nitrophenyl ring, particularly on the nitro group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Computational visualization of the HOMO and LUMO provides a qualitative picture of where the molecule is most likely to act as an electron donor (nucleophile) and an electron acceptor (electrophile). The electron density distribution, often visualized through electrostatic potential maps, can further identify the electron-rich and electron-poor regions of the molecule, highlighting the nucleophilic oxygen of the nitroso group and the electrophilic character of the aromatic ring. thaiscience.infotandfonline.com
Computational Modeling of Reaction Mechanisms
Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions, including the characterization of transient species like transition states.
Transition State Characterization for Chemical Transformations
For N-Methyl-p-nitro-N-nitrosobenzylamine, several chemical transformations can be envisaged, such as electrophilic aromatic substitution on the p-nitrophenyl ring, or reactions involving the nitrosamine (B1359907) group. Computational modeling, particularly using DFT, allows for the location and characterization of the transition states for these potential reactions. researchgate.netrsc.org
A transition state is a first-order saddle point on the potential energy surface, and its structure and energy provide crucial information about the reaction barrier and the geometry of the activated complex. For instance, in an electrophilic attack on the aromatic ring, the transition state would involve the formation of a sigma complex (arenium ion), and its stability would be influenced by the directing effects of the -CH2N(CH3)NO substituent. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state connects the reactants and products on the reaction pathway. researchgate.net
Prediction of Regioselectivity and Stereoselectivity in Reactions
Computational models are highly effective in predicting the outcome of reactions where multiple products are possible. For N-Methyl-p-nitro-N-nitrosobenzylamine, predicting the regioselectivity of an electrophilic aromatic substitution is a key example. The directing effect of the -CH2N(CH3)NO group, which is generally considered deactivating, would need to be computationally assessed to determine the preferred position of attack (ortho, meta, or para) by an incoming electrophile. Methods like RegioSQM, which are based on calculating the proton affinity of different sites, have been developed for such predictions. nih.govchemrxiv.orgrsc.org
Stereoselectivity, on the other hand, would be important in reactions involving the addition to the N=O bond or reactions at the benzylic position if it were to become a stereocenter. Theoretical models can be used to calculate the energies of the transition states leading to different stereoisomers. The preferred reaction pathway would be the one with the lowest activation energy, thus allowing for the prediction of the major stereoisomeric product. bohrium.comresearchgate.net
Theoretical Prediction of Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic absorption spectra of molecules by predicting their electronic transitions. For N-Methyl-p-nitro-N-nitrosobenzylamine, TD-DFT calculations can elucidate the nature of its electronic transitions, such as the characteristic n→π* transitions associated with the nitroso and nitro groups.
The electronic structure of N-Methyl-p-nitro-N-nitrosobenzylamine is characterized by the presence of both a nitro (NO₂) and a nitroso (N=O) group, attached to a benzylamine framework. Both of these functional groups have non-bonding electrons (n) and π-systems, which give rise to distinct electronic transitions.
The n→π* transition in the nitroso group typically occurs at longer wavelengths (in the visible region), and is responsible for the characteristic blue or green color of many nitroso compounds. This transition involves the excitation of a non-bonding electron from the nitrogen or oxygen atom of the nitroso group to an antibonding π* orbital. In contrast, the n→π* transition of the nitro group generally appears at shorter wavelengths, in the ultraviolet region.
TD-DFT studies on similar aromatic nitro and nitroso compounds have shown that the excitation energies and oscillator strengths of these transitions are sensitive to the molecular geometry and the solvent environment. For N-Methyl-p-nitro-N-nitrosobenzylamine, the presence of the p-nitro substituent on the benzene (B151609) ring is expected to influence the electronic properties of the entire molecule, including the energy of the n→π* transitions.
A representative TD-DFT calculation for a related molecule, p-nitroaniline, reveals a lowest bright excitation with a dominant HOMO-LUMO π→π* transition. researchgate.net The presence of the additional N-nitroso group in N-Methyl-p-nitro-N-nitrosobenzylamine would introduce further complexity to the electronic spectrum.
Table 1: Predicted Electronic Transitions for a Representative Aromatic Nitroso Compound via TD-DFT
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 2.15 | 0.002 | n→π* (N=O) |
| S₀ → S₂ | 3.80 | 0.350 | π→π |
| S₀ → S₃ | 4.50 | 0.015 | n→π (NO₂) |
| S₀ → S₄ | 5.20 | 0.550 | π→π* |
In Silico Prediction of Degradation Pathways
In silico methods are increasingly used to predict the degradation pathways of chemical compounds, providing insights into their stability and potential transformation products. nih.govjst.go.jp For N-Methyl-p-nitro-N-nitrosobenzylamine, several degradation pathways can be postulated based on the known reactivity of N-nitrosamines.
One of the primary degradation pathways for N-nitrosamines involves the cleavage of the N-N bond. This can be initiated by various factors, including exposure to light (photolysis) or acidic conditions. Homolytic cleavage of the N-N bond would generate a nitrosyl radical (•NO) and an aminyl radical. Heterolytic cleavage, on the other hand, could lead to the formation of a diazonium ion and a secondary amine.
Another plausible degradation route is the reduction of the nitro group. The p-nitro group can be reduced to a nitroso, hydroxylamino, or amino group under appropriate reducing conditions. These transformations would significantly alter the electronic properties and reactivity of the molecule.
Furthermore, oxidation of the methylene (B1212753) bridge in the benzyl (B1604629) group could occur, leading to the formation of a carbonyl group and subsequent cleavage of the molecule. The specific degradation products would depend on the reaction conditions, such as the presence of oxidizing or reducing agents, pH, and temperature.
Expert-knowledge software can be employed to predict these degradation pathways by applying a set of rules based on known chemical reactions. jst.go.jp For instance, hydrolysis of the urea (B33335) structure and photolysis have been identified as degradation routes for other complex molecules containing N-nitrosamine structures. jst.go.jp
Theoretical Studies on Alkylation Mechanisms of Biomolecules (focusing on chemical pathways)
N-nitroso compounds are known for their ability to alkylate biomolecules, particularly DNA, which is a key mechanism of their mutagenic and carcinogenic activity. dtic.milnih.gov Theoretical studies have been instrumental in elucidating the chemical pathways of this alkylation process.
The prevailing mechanism involves the metabolic activation of the N-nitrosamine. For N-Methyl-p-nitro-N-nitrosobenzylamine, this would likely be initiated by enzymatic hydroxylation of the α-carbon atom of the methyl or benzyl group. The resulting α-hydroxy-N-nitrosamine is unstable and undergoes spontaneous decomposition.
This decomposition is proposed to proceed through the formation of an alkyldiazonium ion. dtic.mil Specifically, hydroxylation of the methyl group would lead to the formation of a methyldiazonium ion, while hydroxylation of the benzyl group would generate a benzyldiazonium ion. These diazonium ions are potent electrophiles that can readily react with nucleophilic sites in biomolecules.
Alternatively, the alkyldiazonium ion can decompose further to form a carbocation. dtic.milnih.gov For example, the methyldiazonium ion can lose a molecule of nitrogen to form a highly reactive methyl carbocation. Both the alkyldiazonium ion and the carbocation can act as the ultimate alkylating agent.
Theoretical studies, using methods such as semiempirical (MOPAC) and density-functional (DGauss) calculations, have suggested that the alkyldiazonium ion is the more likely ultimate mutagen. dtic.mil These studies have analyzed the enthalpy changes associated with the alkylation of nucleophilic sites in DNA bases, such as the O⁶ and N⁷ positions of guanine. A two-step mechanism has been proposed where an intact alkyldiazonium ion attacks the O⁶ position, followed by deprotonation at the N1 position with the assistance of a water molecule. dtic.mil
Analytical Methodologies for Chemical Characterization and Quantification in Research
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, providing the necessary separation of target analytes from complex mixtures. For N-nitroso compounds, both gas and liquid chromatography are extensively utilized, often coupled with highly specific detectors.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile N-nitroso compounds. filab.fr The separation is achieved as the vaporized sample is carried by an inert gas through a chromatographic column, where components are separated based on their volatility and interaction with the column's stationary phase. filab.fr
For the specific detection of N-nitroso compounds, the Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector. filab.frlabcompare.com The principle of TEA detection involves the pyrolytic cleavage of the N-NO bond at high temperatures (typically around 500°C). labcompare.comusp.org This process releases a nitric oxide (NO) radical. usp.org The liberated NO then reacts with ozone (O₃) within the detector to produce electronically excited nitrogen dioxide (NO₂). filab.frusp.org As the excited NO₂ decays to its ground state, it emits near-infrared light (chemiluminescence), which is detected by a photomultiplier tube. labcompare.comusp.org This process is highly specific to compounds containing the N-NO group, minimizing interference from other nitrogen-containing compounds in the matrix. labcompare.com The GC-TEA method has been a preferred technique for nitrosamine (B1359907) analysis for decades due to its robustness and low detection limits. labcompare.comusp.org
Table 1: Typical GC-TEA Operating Parameters for N-Nitroso Compound Analysis
| Parameter | Typical Value/Condition | Purpose |
| Injector Temperature | 200 - 250 °C | Ensures rapid volatilization of the sample. |
| Column Type | Capillary column (e.g., DB-5, CP-Sil 8 CB) | Provides high-resolution separation of analytes. |
| Oven Temperature Program | Gradient, e.g., 50°C hold for 2 min, ramp to 250°C at 10°C/min | Optimizes separation of compounds with different boiling points. |
| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |
| TEA Pyrolyzer Temperature | ~500 °C | Cleaves the N-NO bond to release the NO radical. labcompare.com |
| TEA Interface Temperature | 200 - 250 °C | Prevents condensation of analytes before entering the pyrolyzer. nih.gov |
| Detection Mode | Chemiluminescence | Detects light emitted from the NO + O₃ reaction. filab.fr |
Liquid Chromatography (LC) is particularly advantageous for the analysis of non-volatile or thermally labile N-nitroso compounds that are not amenable to GC analysis. nih.gov When coupled with tandem mass spectrometry (MS/MS), it provides a highly sensitive and selective analytical method for a wide range of N-nitrosamines. sigmaaldrich.comshimadzu.com
The LC system separates the components of a mixture in a liquid mobile phase that passes through a column packed with a solid stationary phase. Ultra-High-Performance Liquid Chromatography (UHPLC) systems are often used to achieve faster and more efficient separations. lcms.cz
Following separation, the analyte is introduced into the mass spectrometer. An ionization source, such as heated electrospray ionization (HESI) or atmospheric pressure chemical ionization (APCI), is used to generate charged molecules. shimadzu.comrsc.org Tandem mass spectrometry (MS/MS) enhances selectivity by performing two stages of mass analysis. In the first stage, the precursor ion (the ionized molecule of the target N-nitroso compound) is selected. This ion is then fragmented, and in the second stage, a specific product ion is monitored for quantification. This technique, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and improves detection limits. nih.gov High-resolution mass spectrometry (HRMS) is also employed to provide highly accurate mass measurements, further enhancing selectivity and confirming the identity of the analytes. rsc.orgfda.gov
Table 2: Example LC-MS/MS Parameters for N-Nitroso Compound Analysis
| Parameter | Typical Value/Condition | Purpose |
| LC Column | C18 or similar reversed-phase column | Separates compounds based on hydrophobicity. lcms.cz |
| Mobile Phase | Gradient of water and an organic solvent (e.g., methanol, acetonitrile), often with an additive like formic acid | Elutes compounds from the column. lcms.cz |
| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the separation. |
| Ionization Source | Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generates ions from the neutral molecules eluting from the LC. shimadzu.comrsc.org |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole-Orbitrap | Selects and detects precursor and product ions. lcms.cz |
| Detection Mode | Multiple Reaction Monitoring (MRM) or Full Scan MS | Provides high selectivity and sensitivity for quantification and identification. nih.gov |
| Detection Limits | ng/L to pg/mL range | Demonstrates the high sensitivity of the method. lcms.czrsc.org |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and quantification of chemical compounds. They rely on the interaction of electromagnetic radiation with matter to provide information about molecular structure and concentration.
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying N-nitroso compounds. These compounds exhibit characteristic absorption bands in the UV-Vis region that can be used for quantification and for monitoring reaction kinetics. researchgate.net
N-nitroso compounds typically display two distinct absorption bands. researchgate.net The first is a high-intensity band at approximately 230-235 nm, which is attributed to a π → π* electronic transition. researchgate.netpw.edu.pl The second is a lower-intensity band in the region of 330-370 nm, corresponding to an n → π* transition of the N-N=O chromophore. researchgate.netpw.edu.pl While the shorter wavelength band can be subject to interference from other compounds, the longer wavelength band is more characteristic and is often used for analytical purposes, including studying the kinetics of N-nitroso compound formation or degradation. researchgate.netresearchgate.net The intensity of this absorption, according to the Beer-Lambert law, is directly proportional to the concentration of the N-nitroso compound in the sample.
Table 3: Typical UV-Vis Absorption Maxima (λmax) for N-Nitroso Compounds
| Transition | Approximate Wavelength Range (nm) | Molar Absorptivity (ε) |
| π → π | 230 - 235 | High (e.g., ~5,000 - 7,000 L mol⁻¹ cm⁻¹) |
| n → π | 330 - 370 | Low (e.g., ~100 L mol⁻¹ cm⁻¹) |
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed molecular structure of organic compounds. For N-nitroso compounds, ¹H NMR and ¹³C NMR are used to confirm the identity and purity of a synthesized compound like BENZYLAMINE (B48309), N-METHYL-p-NITRO-N-NITROSO-.
A key structural feature of many asymmetrical N-nitrosamines is the presence of geometric isomers, often referred to as rotamers or E/Z isomers. acanthusresearch.comnih.gov This isomerism arises from the partial double-bond character of the N-N bond, which restricts free rotation. acanthusresearch.comcdnsciencepub.com As a result, two distinct sets of signals may be observed in the NMR spectrum, corresponding to the two stable rotameric forms (syn and anti). acanthusresearch.com The chemical shifts of protons and carbons adjacent to the nitroso group are particularly sensitive to this isomerism. For instance, in an N-methyl-N-benzylnitrosamine structure, the methyl and methylene (B1212753) protons will show different chemical shifts for the E and Z isomers. acanthusresearch.com The ratio of these isomers can also be determined from the integration of the corresponding peaks in the ¹H NMR spectrum.
Table 4: Illustrative ¹H NMR Chemical Shifts for Protons Alpha to the N-Nitroso Group
| Compound Example | Proton | Isomer (Rotamer) | Approximate Chemical Shift (δ, ppm) |
| N-Nitrosodimethylamine | -CH₃ | E (anti) | ~3.0 |
| -CH₃ | Z (syn) | ~3.7 | |
| N-Nitroso methylethylamine | -CH₂- | E (anti) | ~3.6 |
| -CH₂- | Z (syn) | ~4.1 |
Note: These are example values; actual shifts depend on the specific molecule and solvent. acanthusresearch.com
Methods for the Determination of Total N-Nitroso Compounds in Complex Matrices
In some research contexts, it is useful to determine the total concentration of all N-nitroso compounds present in a sample, rather than quantifying individual species. This is often referred to as the Apparent Total N-Nitroso Compound (ATNC) content. qascf.com
A common method for determining total N-nitroso content involves chemical denitrosation, where the N-NO bond is chemically cleaved to release nitric oxide (NO). researchgate.net The released NO is then quantified using a chemiluminescence detector, such as a Thermal Energy Analyzer. nih.gov A variety of chemical reagents can be used to effect this denitrosation. One established method uses refluxing ethyl acetate (B1210297) containing hydrobromic acid (HBr) to strip the nitroso group from the molecule. usp.org Another approach utilizes copper(I) chloride (CuCl) in hydrochloric acid (HCl), which offers a convenient and safe alternative to HBr or hydriodic acid (HI). nih.gov UV photolysis is another technique that can be employed to cleave the N-NO bond, releasing nitrite (B80452) and nitrate, which can then be quantified. nih.gov These methods provide a measure of the total N-nitroso load in a sample, which can be a valuable screening tool in various research applications. usp.orgsemanticscholar.org
Table 5: Reagents for Chemical Denitrosation in Total N-Nitroso Compound Analysis
| Reagent System | Conditions | Comments |
| Hydrobromic Acid (HBr) in Glacial Acetic Acid | Reflux | A widely used but corrosive reagent. |
| Copper(I) Chloride (CuCl) in Hydrochloric Acid (HCl) | 70 °C | Safer and more convenient than HBr/HI systems. nih.gov |
| Hydriodic Acid (HI) | Room Temperature | Effective but requires careful handling. |
| UV Photolysis | UV irradiation (e.g., 254 nm) | A non-reagent-based method that cleaves N-NO bonds. nih.gov |
Chemical Denitrosation Approaches (e.g., CuCl-based methods)
Chemical denitrosation is a widely employed technique for the quantification of total N-nitroso compounds. This approach involves the chemical cleavage of the N-NO bond, releasing nitric oxide (NO), which can then be detected and quantified, typically by a chemiluminescence analyzer.
One effective method for denitrosation utilizes a reagent mixture of cuprous chloride (CuCl) in hydrochloric acid (HCl). In this procedure, the N-nitroso compound is heated in the presence of the CuCl/HCl reagent. The Cu(I) ion facilitates the reduction of the nitroso group, leading to the liberation of nitric oxide gas. The evolved NO is then purged from the reaction vessel with an inert gas and introduced into a chemiluminescence detector. Here, it reacts with ozone (O₃) to produce excited nitrogen dioxide (NO₂*), which upon decaying to its ground state, emits light. The intensity of this emitted light is directly proportional to the amount of NO, and thus to the concentration of the N-nitroso compound in the original sample.
Research has demonstrated the utility of the CuCl-based method for the determination of total N-nitroso compounds in various matrices. The method is valued for its convenience and safety compared to other denitrosating agents like hydrogen bromide or hydrogen iodide.
Detailed Research Findings:
Studies on various N-nitroso compounds have established the performance characteristics of CuCl-based denitrosation coupled with chemiluminescence detection. For instance, in the analysis of N-nitrosoproline (NPRO), a detection limit of 1 pmol has been reported. The response for NPRO was found to be linear over a range of 4 pmol to 2 nmol. While specific performance data for BENZYLAMINE, N-METHYL-p-NITRO-N-NITROSO- is not extensively available in the reviewed literature, the data from analogous compounds provide a strong indication of the method's applicability and expected performance. The presence of the electron-withdrawing p-nitro group on the benzene (B151609) ring may influence the reactivity of the N-NO bond, but the fundamental principle of denitrosation by CuCl remains applicable. The method's suitability for samples in both aqueous and most organic solvents further enhances its utility for the analysis of aromatic nitrosamines like BENZYLAMINE, N-METHYL-p-NITRO-N-NITROSO-.
Table 1: Performance Characteristics of CuCl-Based Denitrosation for a Representative N-Nitroso Compound (N-Nitrosoproline)
| Parameter | Value |
| Analyte | N-Nitrosoproline |
| Detection Limit | 1 pmol |
| Linearity Range | 4 pmol - 2 nmol |
| Correlation Coefficient (R²) | 0.999 |
Note: This data is for the representative compound N-nitrosoproline and is intended to be illustrative of the performance of the CuCl-based denitrosation method.
Photolysis-Based Detection Methods (e.g., UV-photolysis with chemiluminescence)
Photolysis-based methods offer an alternative approach for the analysis of N-nitroso compounds, including BENZYLAMINE, N-METHYL-p-NITRO-N-NITROSO-. These techniques utilize ultraviolet (UV) radiation to induce the cleavage of the N-NO bond. N-nitrosamines are known to be photosensitive, and upon irradiation with UV light at an appropriate wavelength, they undergo photolytic decomposition, which results in the formation of a nitric oxide radical (NO•).
In a typical analytical setup, the sample containing the N-nitroso compound is passed through a microphotochemical reactor, which consists of a knitted reaction coil irradiated by a low-pressure mercury lamp. The photolytically generated NO is then detected by a chemiluminescence analyzer, similar to the process described for chemical denitrosation. This method has several advantages, including the elimination of chemical reagents for denitrosation, which can reduce potential interferences and improve the reproducibility of the analysis.
Detailed Research Findings:
Table 2: Performance Characteristics of UV-Photolysis with Chemiluminescence Detection for Representative N-Nitroso Compounds
| Analyte | Detection Limit (µM) | Linearity Range (µM) | Correlation Coefficient (R²) |
| N-Nitrosodimethylamine (NDMA) | 0.07 - 0.13 | 0.1 - 10 | 0.98 - 0.99 |
| N-Nitrosodiethylamine (NDEA) | 0.07 - 0.13 | 0.1 - 10 | 0.98 - 0.99 |
| N-Nitrosopyrrolidine (NPYR) | 0.07 - 0.13 | 0.1 - 10 | 0.98 - 0.99 |
| N-Nitrosopiperidine (NPIP) | 0.07 - 0.13 | 0.1 - 10 | 0.98 - 0.99 |
Note: The data presented in this table is for representative N-nitroso compounds and serves to illustrate the typical performance of the UV-photolysis with chemiluminescence detection method.
Q & A
Q. What analytical methods are recommended for quantifying trace levels of N-Methyl-p-nitro-N-nitrosobenzylamine in complex matrices?
Methodological Answer: Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is the gold standard due to its selectivity and sensitivity. Key considerations include:
- Use of deuterated internal standards (e.g., NDMA-d₆) to correct matrix effects.
- Optimization of ionization parameters (e.g., electrospray ionization in positive mode) to enhance signal-to-noise ratios.
- Validation against regulatory guidelines (e.g., ICH M10) to ensure limits of detection (LOD) ≤ 1 ppb, critical for pharmaceutical impurities .
Q. How can researchers assess the risk of N-nitrosamine formation during synthetic processes involving secondary amines?
Methodological Answer: Conduct a structural analogy review using databases like SciFinder or Reaxys to identify nitroso precursors. For example:
- Compare the amine substrate’s reactivity (e.g., steric hindrance, electron-withdrawing groups) with literature-reported nitrosation pathways.
- Perform forced degradation studies under nitrosating conditions (e.g., nitrous acid, pH 3–5) and quantify yields using validated LC-HRMS protocols. Ensure structural similarity >80% to justify low risk .
Q. What safety protocols are essential when handling N-Methyl-p-nitro-N-nitrosobenzylamine?
Methodological Answer: Prioritize containment and personal protective equipment (PPE):
- Use gloveboxes or fume hoods with HEPA filters to prevent inhalation/contact.
- Store at 0–6°C in amber glass vials to avoid photolytic degradation.
- Monitor thermal stability via differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds (>150°C) .
Advanced Research Questions
Q. How can contradictory data on nitrosamine toxicity and mutagenicity be resolved in risk assessment?
Methodological Answer: Apply a tiered approach:
- Tier 1 : Validate conflicting assays (e.g., Ames test vs. in vitro micronucleus) using standardized OECD protocols.
- Tier 2 : Perform structure-activity relationship (SAR) modeling to predict mutagenic potential based on nitroso group positioning and metabolic activation pathways.
- Tier 3 : Cross-reference with regulatory databases (e.g., IARC Monographs) to align with consensus classifications .
Q. What strategies minimize cross-linking during functionalization of polymers containing benzylamine derivatives?
Methodological Answer: Optimize reaction stoichiometry and kinetics:
- Use a 50-fold molar excess of benzylamine relative to epoxy groups to suppress inter-chain reactions.
- Monitor molecular weight distribution via GPC; aim for dispersity (Đ) <1.5 to confirm linearity.
- Employ in situ FTIR to track epoxy ring-opening efficiency (>95% conversion reduces residual reactive sites) .
Q. How do environmental factors (pH, temperature) influence the stability of N-Methyl-p-nitro-N-nitrosobenzylamine in aqueous systems?
Methodological Answer: Design accelerated stability studies:
- Use buffered solutions (pH 2–9) and analyze degradation products via LC-MS/MS.
- Apply Arrhenius kinetics at 40–60°C to extrapolate shelf-life under ambient conditions.
- Identify major degradation pathways (e.g., hydrolysis of the nitroso group to secondary amines) and quantify rate constants (k) using nonlinear regression .
Q. What advanced computational tools predict nitrosamine formation pathways in multi-step syntheses?
Methodological Answer: Leverage quantum mechanical (QM) and molecular dynamics (MD) simulations:
- Calculate transition state energies (ΔG‡) for nitroso group transfer using Gaussian09 at the B3LYP/6-31G* level.
- Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction thermodynamics.
- Validate predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
